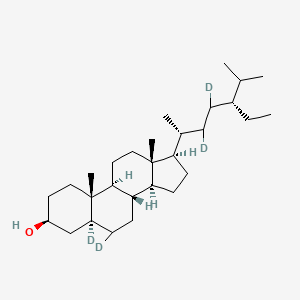

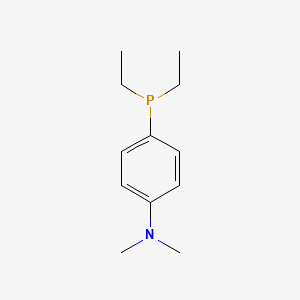

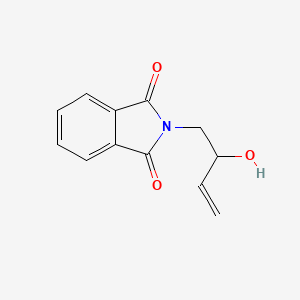

![molecular formula C90H91Cl5NP4Ru2+ B3333855 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 204933-84-6](/img/structure/B3333855.png)

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Vue d'ensemble

Description

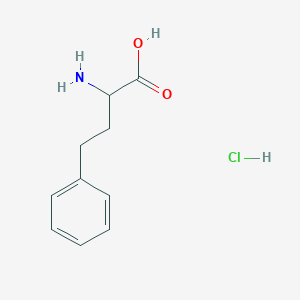

“®-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]” is a chiral catalyst with the CAS Number 204933-84-6 . Its linear formula is (CH3)2NH2+ [C88H80Cl5P4Ru2]− . It’s also known as Dimethylammonium dichlorotri (μ-chloro)bis [®- (+)-2,2′-bis (diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]diruthenate (II) .

Molecular Structure Analysis

The empirical formula of “®-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]” is C90H88Cl5NP4Ru2 . The molecular weight is 1686.97 .

Physical and Chemical Properties Analysis

“®-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]” is a powder . It should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Catalysis

Ruthenium complexes, including those with N-heterocyclic carbene (NHC) ligands, are prominent in catalysis, particularly in reactions such as hydroformylation of olefins. These complexes exhibit high stability and influence reaction yield and regioselectivity due to the strong bonding between ruthenium and the NHC ligand. Their applicability extends to asymmetric hydroformylation, showcasing their potential in creating chiral molecules, a critical aspect of pharmaceutical research and fine chemical synthesis (Gil & Trzeciak, 2011).

Material Science

In material science, ruthenium complexes play a significant role in the development of organic light-emitting diodes (OLEDs) and solar energy conversion. Their ability to form highly emissive phosphorescent complexes is crucial for creating efficient light-emitting devices. These complexes, due to their tunable photophysical properties, allow for the development of materials with desired emission wavelengths, contributing to advances in display technologies and photovoltaic devices (Chi & Chou, 2010).

Organic Synthesis

Ruthenium catalysts are instrumental in organic synthesis, particularly in olefin metathesis, a reaction that forms the backbone of many synthetic pathways for natural products, polymers, and pharmaceuticals. The versatility of ruthenium-based metathesis catalysts allows for the synthesis of complex molecules with high efficiency and selectivity, demonstrating the critical role of these complexes in advancing synthetic organic chemistry (Ivin, 1998).

Hydrogen Storage and Production

Ruthenium complexes are also explored for their potential in hydrogen storage and production, particularly in the context of renewable energy sources. They have been identified as efficient catalysts for the decomposition of ammonia borane, a compound of interest for hydrogen storage and generation. This application highlights the role of ruthenium complexes in addressing energy storage challenges, contributing to the development of sustainable energy technologies (Mboyi et al., 2021).

Mécanisme D'action

Target of Action

The primary target of the compound ®-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] is currently unknown. This compound is a complex chiral catalyst, and its targets would likely be specific chemical reactions where it can facilitate the process .

Biochemical Pathways

As a catalyst, it could potentially be involved in a wide range of chemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] are currently unknown. These properties would determine the bioavailability of the compound, which is crucial for its effectiveness .

Propriétés

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOHIFITHYJFSD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H91Cl5NP4Ru2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1690.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.